5-Chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
5-Chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 5th position and a cyclopropyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide. More environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide can also be used .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation for synthesis is particularly advantageous due to its scalability and efficiency. Additionally, the use of environmentally friendly oxidizers aligns with green chemistry principles, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide, PIFA, iodine/potassium iodide.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
5-Chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound exhibits various biological activities, including acting as RORγt inverse agonists, PHD-1 inhibitors, and JAK1/JAK2 inhibitors. These properties make it a potential candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound is used in the development of light-emitting materials for phosphorescent OLED devices.
Biological Research: It is employed in the study of enzyme inhibition and receptor binding, contributing to the understanding of molecular mechanisms in biological systems.
Mechanism of Action
The mechanism of action of 5-Chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a JAK1/JAK2 inhibitor, the compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways involved in cell proliferation and inflammation . Similarly, as a RORγt inverse agonist, it modulates the activity of the RORγt receptor, influencing the expression of genes involved in immune responses.
Comparison with Similar Compounds
5-Chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Used in the development of influenza virus RNA polymerase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H8ClN3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H8ClN3/c10-8-3-7(6-1-2-6)4-9-11-5-12-13(8)9/h3-6H,1-2H2 |
InChI Key |
YTCUOCOLUOGCGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=NC=NN3C(=C2)Cl |
Origin of Product |
United States |
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